molecular formula C13H18O B15309092 1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol

1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B15309092
M. Wt: 190.28 g/mol
InChI Key: CVCMJKOTEFRLLU-UHFFFAOYSA-N
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Description

1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C13H18O It features a cyclopropyl group attached to an ethan-1-ol moiety, with a 2-ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the reaction of 2-ethylphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to yield different alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of 1-[1-(2-Ethylphenyl)cyclopropyl]ethanone.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
  • 1-Cyclopropyl-1-(2-methylphenyl)ethan-1-ol
  • 1-Cyclopropyl-1-(2-chlorophenyl)ethan-1-ol

Uniqueness: 1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-[1-(2-ethylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C13H18O/c1-3-11-6-4-5-7-12(11)13(8-9-13)10(2)14/h4-7,10,14H,3,8-9H2,1-2H3

InChI Key

CVCMJKOTEFRLLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2(CC2)C(C)O

Origin of Product

United States

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